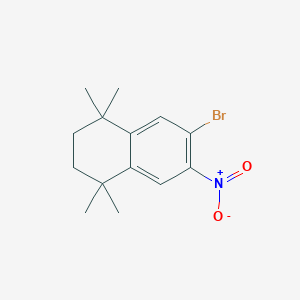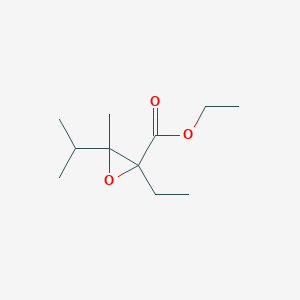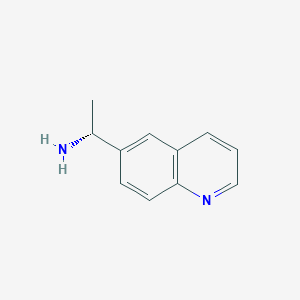
(R)-1-(Quinolin-6-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Quinolin-6-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-6-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The ethan-1-amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-1-(Quinolin-6-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Optimizing reaction conditions for large-scale production.
Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Quinolin-6-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-(Quinolin-6-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives, including ®-1-(Quinolin-6-yl)ethan-1-amine, are explored for their therapeutic potential in treating various diseases.
Industry
The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Wirkmechanismus
The mechanism of action of ®-1-(Quinolin-6-yl)ethan-1-amine involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The amine group can form hydrogen bonds with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar structure but without the chiral amine group.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Uniqueness
®-1-(Quinolin-6-yl)ethan-1-amine’s uniqueness lies in its chiral center and the presence of the ethan-1-amine group, which can impart distinct biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(1R)-1-quinolin-6-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
AIHHJLBGHZOVRZ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C=C1)N=CC=C2)N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



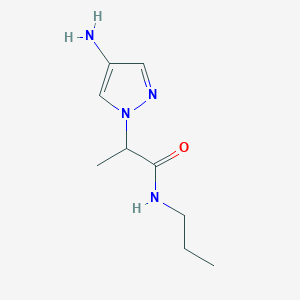
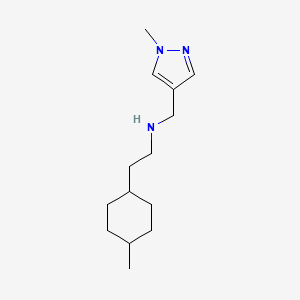

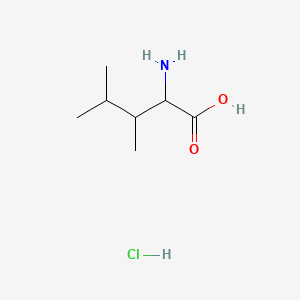
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
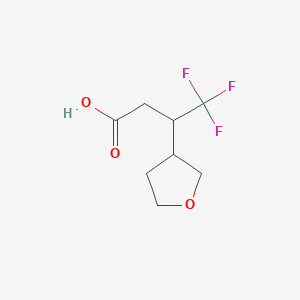
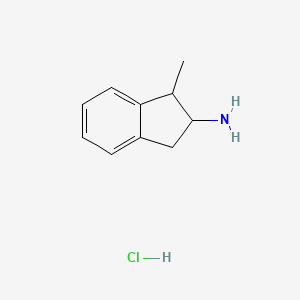

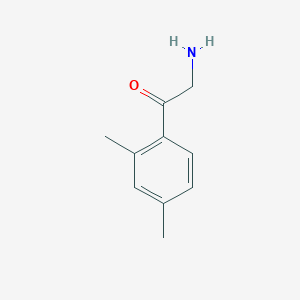
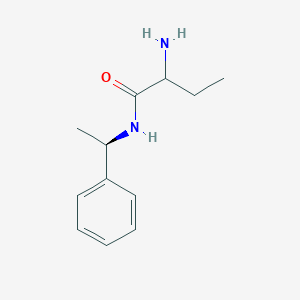
![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
